molecular formula C24H29FO4 B1217227 6-Fluoro-17-hydroxy-1beta,2-methylene-9 beta,10-alpha-pregna-4,6-diene-3,20-dione 17-acetate CAS No. 34542-22-8

6-Fluoro-17-hydroxy-1beta,2-methylene-9 beta,10-alpha-pregna-4,6-diene-3,20-dione 17-acetate

Cat. No.: B1217227
CAS No.: 34542-22-8
M. Wt: 400.5 g/mol
InChI Key: WJSHHKQEKQVLOP-QHAUNDHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-17-hydroxy-1beta,2-methylene-9 beta,10-alpha-pregna-4,6-diene-3,20-dione 17-acetate is a synthetic steroid compound with significant biological activity. It is known for its potent anti-inflammatory and progestational properties. The compound is structurally related to other steroids and is used in various scientific and medical applications.

Preparation Methods

The synthesis of 6-Fluoro-17-hydroxy-1beta,2-methylene-9 beta,10-alpha-pregna-4,6-diene-3,20-dione 17-acetate involves several steps. One common method starts with the precursor 16,17α-epoxyprogesterone. The epoxy group is reacted with hydrogen bromide, followed by catalytic hydrogenation to remove the bromine. The resulting compound undergoes acetylation at the 17α-hydroxy position, forming a double bond at the 3 and 5 positions. The final product is obtained by hydrolysis and reduction to form the 6-methylene group .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups. Common reagents used in these reactions include hydrogen bromide, catalytic hydrogen, and acetylating agents.

Scientific Research Applications

6-Fluoro-17-hydroxy-1beta,2-methylene-9 beta,10-alpha-pregna-4,6-diene-3,20-dione 17-acetate has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as steroid hormone receptors. It binds to these receptors, modulating gene expression and influencing various biological pathways. The exact mechanism involves the activation or inhibition of specific genes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

6-Fluoro-17-hydroxy-1beta,2-methylene-9 beta,10-alpha-pregna-4,6-diene-3,20-dione 17-acetate is unique due to its specific structural modifications, such as the fluorine atom and the methylene group. Similar compounds include:

    Fluorometholone: Another fluorinated steroid with anti-inflammatory properties.

    Medroxyprogesterone acetate: A progestin used in hormone therapy.

    Dexamethasone: A potent anti-inflammatory steroid.

These compounds share some structural similarities but differ in their specific functional groups and biological activities.

Properties

CAS No.

34542-22-8

Molecular Formula

C24H29FO4

Molecular Weight

400.5 g/mol

IUPAC Name

[(1R,2R,3R,5S,11R,12S,15R,16S)-15-acetyl-9-fluoro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate

InChI

InChI=1S/C24H29FO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18H,5-9H2,1-4H3/t14-,15-,16-,17+,18+,22-,23+,24-/m0/s1

InChI Key

WJSHHKQEKQVLOP-QHAUNDHQSA-N

SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)F)C)OC(=O)C

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=C(C4=CC(=O)[C@H]5C[C@H]5[C@@]34C)F)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)F)C)OC(=O)C

Synonyms

6-fluoro-1,2-methylene-3,20-dioxo-9,10-pregna-4,6-dien-17-yl acetate
DU 41164
DU-41164
DU41164

Origin of Product

United States

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